1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-11-7-8-16(23-2)14(9-11)19-17(21)20-15-10-18-13-6-4-3-5-12(13)15/h3-10,18H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPOUWXGNSFSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2,5-dimethoxyaniline with isocyanates or carbamoyl chlorides in the presence of a base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Indole or Aromatic Substituents
The following table compares 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea with structurally related compounds, focusing on substituent effects and biological activity:
Methoxy-Substituted Chalcones and Indole Derivatives
(E)-1-(3,4-Dimethoxyphenyl)-3-(1-methyl-5-(3,4,5-trimethoxybenzoyl)-1H-indol-3-yl)prop-2-en-1-one :
- Core : Chalcone (α,β-unsaturated ketone).
- Activity : GI50 = 0.96 µM against AW13516 oral cancer cells.
- Key Insight : Tri-methoxylation enhances selectivity and potency in anticancer activity compared to di-methoxy analogs. This suggests that the number and position of methoxy groups critically influence efficacy.
- GF 109203X Hydrochloride (Bisindolylmaleimide) : Core: Maleimide with dual indole groups. Activity: Protein kinase C inhibitor (nanomolar potency). Key Insight: Indole-rich scaffolds are privileged structures in kinase inhibition, but the urea core of the target compound may confer distinct target selectivity.
Structure-Activity Relationship (SAR) Insights
Methoxy Substitution :
- Compounds with 2,5-dimethoxy groups (e.g., target compound) exhibit different electronic and steric properties compared to 3,4-dimethoxy or tri-methoxy analogs. The latter show enhanced anticancer activity in chalcone derivatives .
- The 2,5-substitution pattern may optimize solubility without compromising aromatic interactions.
Indole vs.
Urea vs. Carboxamide/Chalcone Cores: Urea derivatives generally exhibit lower enzyme inhibition potency (micromolar range) compared to chalcones (nanomolar range) . However, ureas may offer better metabolic stability.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on:
- Stepwise coupling : Sequential introduction of the 2,5-dimethoxyphenyl and indole moieties via urea bond formation, using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while controlled temperatures (0–25°C) prevent side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, retention time ~8–10 min) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Analytical Workflow :
- NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 6.8–7.5 ppm for indole and dimethoxyphenyl groups) and urea NH signals (δ 8.5–9.5 ppm, broad) .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z ~353.4 (calculated for C₁₇H₁₇N₃O₃) .
- IR : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
